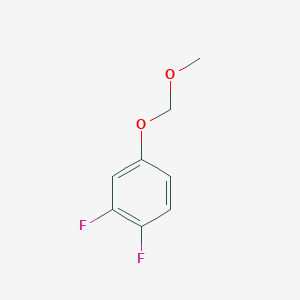

1,2-Difluoro-4-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COONSELKYZNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 1,2-Difluoro-4-(methoxymethoxy)benzene: A Technical Guide for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorination can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved drug candidates. This guide delves into the technical considerations surrounding 1,2-Difluoro-4-(methoxymethoxy)benzene , a promising but currently uncatalogued chemical entity. An extensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, reveals that a specific CAS number for this compound has not been assigned, suggesting its novelty and the need for a comprehensive synthetic and characterization roadmap.

This document serves as a detailed technical guide for researchers and drug development professionals interested in the synthesis, properties, and potential applications of this and structurally related compounds. We will explore a plausible synthetic pathway, discuss the critical role of the methoxymethyl (MOM) protecting group, and contextualize the utility of the 1,2-difluoro-4-oxygenated benzene motif in medicinal chemistry.

Physicochemical Properties: An Estimation Based on Structural Analogs

While experimental data for the target molecule is unavailable, we can predict its key physicochemical properties by examining closely related, characterized compounds.

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C8H8F2O2 | Based on the proposed structure. |

| Molecular Weight | 174.15 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~180-200 °C | The boiling point of 1,2-difluorobenzene is 92 °C, and the introduction of a methoxymethoxy group is expected to significantly increase this value due to increased molecular weight and polarity. For comparison, the boiling point of 1,2-difluoro-4-nitrobenzene is 76-80 °C at 8 mmHg. |

| Melting Point | Not readily predictable | The melting point will be influenced by crystal packing, which is difficult to predict. However, many substituted difluorobenzenes are liquids or low-melting solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The difluoro and methoxymethoxy groups will impart some polarity, but the overall aromatic character suggests good solubility in organic solvents. |

| Appearance | Colorless to pale yellow liquid or solid. | Based on the appearance of similar substituted difluorobenzenes. |

Proposed Synthetic Trajectory: A Multi-Step Approach

The synthesis of this compound can be logically approached in two key stages: the formation of the core 1,2-difluoro-4-hydroxybenzene intermediate, followed by the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether.

Stage 1: Synthesis of 1,2-Difluoro-4-hydroxybenzene

The synthesis of the key intermediate, 1,2-difluoro-4-hydroxybenzene, can be achieved through several established methods for the introduction of fluorine and hydroxyl groups onto an aromatic ring. One plausible route begins with a commercially available difluoroaniline derivative.

Caption: Proposed synthesis of the key intermediate.

Experimental Protocol: Diazotization and Hydrolysis of 3,4-Difluoroaniline

-

Diazotization: 3,4-Difluoroaniline is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Causality: The low temperature is crucial to prevent the premature decomposition of the diazonium salt intermediate. The strong acid protonates the amino group, making it a better leaving group.

-

-

Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group and is displaced by water, which acts as a nucleophile, to form the corresponding phenol. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Causality: The C-N bond in the diazonium salt is weak, and the release of highly stable N2 gas provides a strong thermodynamic driving force for the reaction.

-

-

Workup and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Stage 2: Protection of the Phenolic Hydroxyl Group

The protection of phenols as methoxymethyl (MOM) ethers is a common and robust transformation in organic synthesis. The MOM group is stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions.

Caption: Protection of the phenolic hydroxyl group.

Experimental Protocol: Methoxymethylation of 1,2-Difluoro-4-hydroxybenzene

-

Reaction Setup: 1,2-Difluoro-4-hydroxybenzene is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.

-

Causality: Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive methoxymethyl chloride (MOM-Cl). The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DIPEA acts as a proton scavenger to neutralize the HCl generated during the reaction without competing as a nucleophile.

-

-

Addition of Reagent: The solution is cooled in an ice bath, and methoxymethyl chloride (MOM-Cl) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Causality: The dropwise addition at low temperature helps to control the exothermic nature of the reaction.

-

-

Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Characterization of this compound

The successful synthesis of the target compound would be confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two protons of the -O-CH2-O- group (typically a singlet around δ 5.2 ppm), and the three protons of the methoxy group (a singlet around δ 3.5 ppm). The aromatic signals will exhibit coupling to both protons and fluorine atoms.

-

19F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the adjacent aromatic protons.

-

13C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, as well as the carbons of the methoxymethyl group. The carbon signals in the aromatic region will exhibit C-F coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F bonds (typically in the 1100-1300 cm-1 region), the C-O-C ether linkages, and the aromatic ring.

The Role in Drug Discovery and Development

The 1,2-difluoro-4-oxygenated benzene moiety is a valuable scaffold in medicinal chemistry. The two fluorine atoms can significantly impact the properties of a drug candidate in several ways:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the parent phenol, which can influence its binding to target proteins and its pharmacokinetic profile.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.

-

Lipophilicity: The introduction of fluorine can increase lipophilicity, which can enhance membrane permeability and cell uptake.[2]

The methoxymethyl ether serves as a protecting group for the phenolic hydroxyl group, allowing for further chemical transformations on other parts of the molecule without interference from the acidic phenol. The MOM group can be selectively removed under mild acidic conditions to unmask the phenol at a later stage in the synthesis.[3] This strategy is particularly useful in the multi-step synthesis of complex drug molecules.

Safety and Handling Considerations

-

Fluorinated Aromatic Compounds: These compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Methoxymethyl Chloride (MOM-Cl): This reagent is a known carcinogen and should be handled with extreme caution. All manipulations should be performed in a fume hood, and appropriate engineering controls should be in place.

-

Solvents and Reagents: Standard laboratory safety procedures for handling flammable solvents and corrosive acids and bases should be strictly followed.

Conclusion

While this compound is not a commercially available compound with an assigned CAS number, this guide provides a comprehensive framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The unique combination of a difluorinated aromatic ring and a protected hydroxyl group makes this molecule a potentially valuable building block for the synthesis of novel drug candidates. The insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to explore the potential of this and related fluorinated scaffolds in their pursuit of new and effective therapeutics.

References

-

PubChem. 4-(Methoxymethyl)phenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

PubChem. (Difluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

- Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile.

-

Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

YouTube. Physicochemical properties of fluorine-containing saturated (hetero)cycles. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 1,2-Difluoro-4-iodobenzene. [Link]

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

Sci-Hub. Thermal isomerisation of methyl-, trifluoromethyl-, methoxy-, and hydrogen-substituted fluorinated benzene isomers. [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

ResearchGate. Hirshfeld Surface, Crystal structure and Spectroscopic Characterization of (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol with DFT Studies. [Link]

Sources

physical properties of 1,2-Difluoro-4-(methoxymethoxy)benzene

An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-4-(methoxymethoxy)benzene

Introduction

This compound is a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating key drug properties such as metabolic stability, lipophilicity, and binding affinity. The methoxymethyl (MOM) ether group serves as a robust protecting group for the phenolic hydroxyl, enabling complex multi-step syntheses. This guide provides a comprehensive analysis of the physical properties of this compound, leveraging data from structurally similar molecules to establish well-reasoned estimations where direct experimental values are not available. This document is intended to serve as a foundational resource for scientists working with or considering this molecule for novel applications.

Molecular Structure

The structural framework of this compound is foundational to understanding its physical properties. The molecule consists of a benzene ring substituted with two adjacent fluorine atoms, and a methoxymethoxy ether group at the para-position relative to the C1 fluorine.

Caption: Molecular structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. However, we can predict its properties with a high degree of confidence by analyzing trends from closely related analogs. The table below presents a comparison between the parent o-difluorobenzene, a dimethoxy analog, and the estimated values for the target compound.

| Property | This compound | 1,2-Difluorobenzene[1][2] | 1,2-Difluoro-4,5-dimethoxybenzene[3] |

| Molecular Formula | C₈H₈F₂O₂ | C₆H₄F₂ | C₈H₈F₂O₂ |

| Molecular Weight | 174.14 g/mol | 114.09 g/mol | 174.15 g/mol |

| Appearance | Predicted: Colorless liquid or low-melting solid | Colorless liquid[1] | White to light yellow powder/lump[3] |

| Melting Point | Predicted: < 30 °C | -34 °C[1] | 41 - 45 °C[3] |

| Boiling Point | Predicted: ~200-220 °C | 92 °C[1] | Not Available |

| Density | Predicted: ~1.25 g/mL | 1.16 g/mL at 25 °C[1] | Not Available |

| Solubility | Predicted: Insoluble in water; Soluble in common organic solvents (e.g., ethers, acetone, benzene)[4][5] | 1.14 g/L in water (insoluble)[1] | Not Available |

Expert Analysis & Justification of Predictions:

-

Melting Point: The parent compound, 1,2-difluorobenzene, is a liquid with a very low melting point (-34 °C). The addition of two methoxy groups in 1,2-difluoro-4,5-dimethoxybenzene results in a solid with a melting point of 41-45 °C.[1][3] The methoxymethoxy group is larger and more flexible than a methoxy group, which can disrupt crystal lattice packing compared to the more symmetrical dimethoxy analog. Therefore, it is predicted that this compound will likely be a liquid or a very low-melting solid at room temperature.

-

Boiling Point: The boiling point of 1,2-difluorobenzene is 92 °C.[1] The addition of the significantly larger and more polar methoxymethoxy group will substantially increase intermolecular forces (dipole-dipole interactions), leading to a much higher boiling point. This increase is expected to be greater than that observed by adding just two methyl groups, suggesting a boiling point in the range of 200-220 °C.

-

Density: The density is predicted to be slightly higher than that of 1,2-difluorobenzene due to the increased molecular weight and the presence of two additional oxygen atoms, without a proportional increase in volume.

-

Solubility: Like most aromatic ethers, the molecule is expected to be sparingly soluble in water due to its significant nonpolar aromatic character.[4] It should be freely soluble in a range of organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons.[4][5]

Anticipated Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will be a key tool for confirming the presence of the key functional groups.

-

C-O Stretching: Strong, characteristic C-O stretching bands are expected in the 1250-1000 cm⁻¹ region, indicative of the ether linkages.

-

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ range will confirm the presence of the benzene ring.

-

Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks from the methoxy and methylene groups of the MOM ether will be observed just below 3000 cm⁻¹.

-

C-F Stretching: Strong absorptions for the C-F bonds are expected in the 1300-1100 cm⁻¹ region.

-

Absence of O-H: Critically, the absence of a broad O-H stretching band around 3500-3200 cm⁻¹ would confirm the successful protection of the phenol group.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). They will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

MOM Methylene Protons (-O-CH₂-O-): A sharp singlet is expected around 5.2 ppm.

-

MOM Methyl Protons (-O-CH₃): A sharp singlet is expected around 3.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C1, C2) will appear as doublets with large one-bond C-F coupling constants (¹JCF > 240 Hz). The carbons ortho and meta to the fluorines will show smaller couplings.

-

MOM Carbons: The methylene carbon (-O-CH₂-O-) is expected around 95 ppm, and the methyl carbon (-O-CH₃) around 56 ppm.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will appear as complex multiplets due to coupling to each other (ortho ³JFF) and to the neighboring aromatic protons.

-

Experimental Protocols for Physical Characterization

The following protocols describe standard, reliable methods for the experimental determination of the key physical properties of a novel compound like this compound.

Workflow for Physical Property Determination

Caption: Standard workflow for the characterization of a new chemical entity.

Melting Point Determination (for solids)

This procedure uses a standard capillary melting point apparatus.[9][10][11][12]

-

Sample Preparation: Ensure the compound is crystalline and dry. Place a small amount on a watch glass and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp melting range of 1-2 °C.[11]

Boiling Point Determination (for liquids)

This microscale method is suitable for small sample volumes.[13][14][15][16]

-

Apparatus Setup: Add approximately 0.5 mL of the liquid to a small test tube (e.g., a Durham tube). Place a melting point capillary tube, sealed end up, into the test tube.

-

Heating: Attach the test tube to a thermometer with the bulb aligned with the bottom of the tube. Suspend the assembly in a heating bath (e.g., mineral oil or a heating block).

-

Observation:

-

Heat the bath gently. As the liquid heats, air trapped in the capillary will bubble out.

-

Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and its vapor pressure exceeds the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

-

Measurement: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the external atmospheric pressure is equal to the vapor pressure of the liquid.

-

Reporting: Record the temperature and the ambient atmospheric pressure.

Solubility Assessment

This qualitative protocol assesses solubility in key solvent classes.

-

Preparation: In separate small, labeled vials, add approximately 10 mg of the compound.

-

Solvent Addition: To each vial, add 0.5 mL of a test solvent (e.g., Water, Ethanol, Diethyl Ether, Acetone, Toluene, Dichloromethane).

-

Observation: Agitate each vial for 30-60 seconds. Observe and record whether the compound completely dissolves, partially dissolves, or remains insoluble.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, GHS data for its isomers and related fluorinated aromatic compounds suggest the following precautions:[17][18][19]

-

Hazard Statements: Likely to cause skin and serious eye irritation (H315, H319). May be harmful if swallowed (H302).

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This technical guide provides a detailed profile of the . By synthesizing data from analogous compounds, we have established robust predictions for its key physicochemical characteristics and outlined the standard experimental procedures for their validation. The anticipated spectroscopic signatures provide a clear roadmap for structural confirmation. This document serves as a critical resource for researchers, enabling informed decisions in the design of experiments and the safe handling of this valuable synthetic building block.

References

- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

- AOBChem. 1,2-Difluoro-4-methoxy-3-[2-(4-methoxyphenyl)ethynyl]benzene. [Link]

- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

- Chemistry LibreTexts. Physical Properties of Ether. [Link]/07%3A_Ethers_and_Epoxides/7.02%3A_Physical_Properties_of_Ether)

- University of Technology. experiment (1) determination of melting points. [Link]

- ResearchGate. An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. [Link]

- Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

- Canadian Science Publishing. Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. [Link]

- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]/06%3A_Further_Techniques/6.02%3A_Boiling_Point/6.2B%3A_Step-by-Step_Procedures_for_Boiling_Point_Determination)

- PubChem. (Difluoromethoxy)benzene. [Link]

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols)

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]/06%3A_Further_Techniques/6.01%3A_Melting_Point/6.1D%3A_Step-by-Step_Procedures_for_Melting_Point_Determination)

- MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. [Link]

- EBSCO. Ethers | Research Starters. [Link]

- Wikipedia. 1,2-Difluorobenzene. [Link]

- University of Technology. Experimental No. (2) Boiling Point. [Link]

- BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

- ResearchGate. ¹H NMR spectra of deuterofluorobenzenes (500 MHz, CD₃CN) formed in reaction of 1,3,5-trideuterobenzene with reagent I in CD₃CN at 110°C. [Link]

- University of Calgary. Experiment 1: Melting-point Determinations. [Link]

- Cheméo. Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). [Link]

- Research Journal of Pharmacognosy. Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. [Link]

- Organic Chemistry Portal. MOM Ethers. [Link]

- ACS Publications. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. [Link]

- PubChem. 1,3-Difluorobenzene. [Link]

- National Institute of Standards and Technology. Phenol - NIST Chemistry WebBook. [Link]

- Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. [Link]

- Cheméo. Chemical Properties of Benzene, 1,4-difluoro- (CAS 540-36-3). [Link]

- University of Toronto. Melting point determination. [Link]

- JoVE. Video: Boiling Points - Procedure. [Link]

- ResearchGate. Solubility of Aromatic Polyethers. [Link]

- ACS Publications. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]

- PubChem. 1-Fluoro-3-(methoxymethyl)benzene. [Link]

- ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

- SBV College. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

- PubChem. 1,5-Difluoro-2,4-dimethoxy-3-phenylbenzene. [Link]

Sources

- 1. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 2. Benzene, 1,2-difluoro- (CAS 367-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. athabascau.ca [athabascau.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. 749230-16-8|1,4-Difluoro-2-(methoxymethoxy)benzene|BLD Pharm [bldpharm.com]

- 18. chemscene.com [chemscene.com]

- 19. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1,2-Difluoro-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and interpretation of data required for the unequivocal structure elucidation of 1,2-Difluoro-4-(methoxymethoxy)benzene. This compound, featuring a difluorinated benzene ring and a methoxymethyl (MOM) ether protecting group, is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation a critical aspect of its use in research and development. This guide moves beyond a simple recitation of techniques, offering a Senior Application Scientist's perspective on the causality behind experimental choices and the logic of spectral interpretation. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural confirmation.

Introduction: The Importance of Structural Integrity

The adage "structure dictates function" is a cornerstone of chemical and pharmaceutical sciences. For a molecule like this compound, seemingly minor variations in its isomeric form, such as the positional arrangement of the fluorine atoms or the methoxymethoxy group, can lead to drastically different physicochemical and biological properties. Therefore, the rigorous confirmation of its specific constitution, this compound, is not merely an academic exercise but a prerequisite for its reliable application in any synthetic or biological context.

This guide will walk through a systematic approach to confirming the structure of this molecule, assuming its synthesis from a plausible precursor, 3,4-difluorophenol. This contextualizes the potential for isomeric impurities and underscores the need for a robust analytical workflow.

Proposed Synthesis: A Framework for Analysis

A common and logical synthetic route to this compound involves the protection of the hydroxyl group of 3,4-difluorophenol as a methoxymethyl ether. This is typically achieved by deprotonating the phenol with a suitable base followed by reaction with methoxymethyl chloride (MOM-Cl).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or diisopropylethylamine (DIPEA, 1.5 eq) at 0 °C.

-

Deprotonation: Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the corresponding phenoxide.

-

Alkylation: Add methoxymethyl chloride (MOM-Cl, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

This synthetic pathway provides a logical starting point for our structural elucidation, as it defines the expected connectivity of the atoms. The following analytical techniques will serve to confirm this proposed structure.

Caption: Proposed synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the chemical environment of the fluorine atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (the number of protons of each type), and their coupling interactions.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is typically sufficient.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |

| 1 | ~7.15 | ddd | 1H | H-6 | This proton is ortho to a fluorine atom and the MOM ether, and meta to the other fluorine, leading to a complex splitting pattern. Its chemical shift is downfield due to the deshielding effect of the adjacent fluorine and oxygen. |

| 2 | ~6.95 | ddd | 1H | H-5 | This proton is ortho to a fluorine and meta to the MOM ether and the other fluorine. It will show a complex splitting pattern and be slightly upfield compared to H-6. |

| 3 | ~6.85 | ddd | 1H | H-3 | This proton is ortho to the MOM ether and meta to a fluorine atom. It will also exhibit complex coupling and be in the aromatic region. |

| 4 | 5.18 | s | 2H | -O-CH₂-O- | The two protons of the methylene bridge of the MOM group are equivalent and appear as a characteristic singlet.[1] |

| 5 | 3.48 | s | 3H | -O-CH₃ | The three protons of the methyl group of the MOM ether are equivalent and appear as a singlet.[1] |

The presence of three distinct aromatic proton signals, each integrating to one proton, is consistent with a trisubstituted benzene ring. The characteristic signals for the MOM group at approximately 5.18 and 3.48 ppm confirm the presence of this protecting group.[1] The complex splitting patterns of the aromatic protons are due to coupling with each other and with the neighboring fluorine atoms.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[2]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum, which may require a specific probe or tuning of a broadband probe. Both proton-coupled and decoupled spectra are valuable.

-

Data Processing: Process the FID and reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

Predicted ¹⁹F NMR Data and Interpretation

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Interpretation |

| 1 | ~ -140 to -150 | ddd | F-1 |

| 2 | ~ -150 to -160 | ddd | F-2 |

The presence of two distinct signals in the ¹⁹F NMR spectrum confirms the presence of two non-equivalent fluorine atoms on the benzene ring. Their chemical shifts are in the expected region for aryl fluorides. The coupling patterns in the proton-coupled spectrum would further confirm their positions relative to the aromatic protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. The coupling of carbon atoms to fluorine (C-F coupling) is particularly diagnostic.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale for Interpretation |

| 1 | ~150-155 | dd | C-1 | This carbon is directly attached to a fluorine atom, resulting in a large one-bond C-F coupling constant. It is also coupled to the adjacent fluorine at C-2 (two-bond coupling). |

| 2 | ~145-150 | dd | C-2 | Similar to C-1, this carbon is directly attached to a fluorine atom and adjacent to another, showing large one-bond and smaller two-bond C-F couplings. |

| 3 | ~140-145 | d | C-4 | This carbon is attached to the MOM ether. It will show a smaller C-F coupling to the fluorine at C-2. |

| 4 | ~115-120 | d | C-5 | This carbon is coupled to the fluorine at C-1. |

| 5 | ~110-115 | d | C-6 | This carbon is coupled to the fluorine at C-2. |

| 6 | ~105-110 | dd | C-3 | This carbon is coupled to both fluorine atoms. |

| 7 | ~95 | s | -O-CH₂-O- | The methylene carbon of the MOM group. |

| 8 | ~56 | s | -O-CH₃ | The methyl carbon of the MOM group. |

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbons directly attached to fluorine (C-1 and C-2) will appear as doublets of doublets with large coupling constants, providing definitive evidence for the 1,2-difluoro substitution pattern. The remaining aromatic carbons will also show smaller C-F couplings, which can be used to assign their positions. The signals for the MOM group carbons will be singlets in the expected regions.

Caption: Integrated NMR approach for structure confirmation.

Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation

| m/z | Predicted Identity | Rationale for Fragmentation |

| 174 | [M]⁺ | Molecular ion of C₈H₈F₂O₂. |

| 129 | [M - OCH₃ - H₂]⁺ | Loss of the methoxy group and two hydrogen atoms from the molecular ion. |

| 114 | [C₆H₄F₂]⁺ | Fragmentation leading to the difluorobenzene cation. |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the MOM group, resulting in the methoxymethyl cation. |

The molecular ion peak at m/z 174 would confirm the molecular formula C₈H₈F₂O₂. The fragmentation pattern, particularly the presence of a fragment corresponding to the methoxymethyl cation (m/z 45), provides strong evidence for the MOM ether.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H (in MOM group) |

| ~1500-1600 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-F stretch | Aryl-F |

| ~1000-1150 | C-O stretch | Ether (C-O-C) |

The IR spectrum will show characteristic absorptions for the aromatic ring, the C-F bonds, and the C-O bonds of the ether linkage in the MOM group, providing complementary evidence for the proposed structure.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound requires a multi-faceted analytical approach. By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, a self-validating and unequivocal structural assignment can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a high degree of confidence in the final structure. This rigorous approach is fundamental to ensuring the quality and reliability of this important chemical building block in research and development.

References

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

- K. Wuts. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the Predicted Spectral Characteristics of 1,2-Difluoro-4-(methoxymethoxy)benzene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 1,2-Difluoro-4-(methoxymethoxy)benzene. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and characterization of new fluorinated aromatic ethers, which are of increasing importance in the fields of medicinal chemistry and materials science. Each section includes a discussion of the underlying theoretical principles, detailed predictions of spectral features, and standardized protocols for data acquisition, ensuring both scientific integrity and practical utility.

Introduction: The Imperative for Spectral Characterization

The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This compound represents a structure of significant interest, combining the modulating effects of fluorine substitution on lipophilicity and metabolic stability with the versatile methoxymethyl (MOM) protecting group. The precise and unambiguous confirmation of its molecular structure is paramount for any subsequent application. Spectroscopic analysis provides the definitive evidence of molecular identity. This guide is structured to provide a predictive blueprint for the spectral characterization of this molecule, empowering researchers to anticipate, interpret, and validate their findings.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles: Probing the Proton Environment

¹H NMR spectroscopy is a powerful technique that provides information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups tend to deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling, which results in the splitting of signals, provides information about the number of neighboring protons. For aromatic systems, the substitution pattern dictates the complexity of the splitting patterns observed in the aromatic region (typically 6.5-8.5 ppm).

Predicted ¹H NMR Spectrum

The structure of this compound suggests a complex and informative ¹H NMR spectrum.

-

Aromatic Region (Predicted: 6.8 - 7.5 ppm): The three aromatic protons are chemically distinct and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

H-3: This proton is ortho to a fluorine atom and meta to the other fluorine and the MOM group. It is expected to be a doublet of doublets, influenced by H-5 and the adjacent F-2.

-

H-5: This proton is ortho to the MOM group and meta to one fluorine atom. It will likely appear as a doublet of doublets, coupled to H-3 and H-6.

-

H-6: This proton is ortho to a fluorine atom and the MOM group. It is expected to be a doublet of doublets, coupled to H-5 and the adjacent F-1. The electron-donating methoxymethoxy group will tend to shield the ortho (H-3, H-5) and para (H-6, relative to the oxygen) positions, shifting them upfield from the standard benzene value of 7.3 ppm. Conversely, the electronegative fluorine atoms will deshield adjacent protons. The interplay of these effects will determine the final chemical shifts.

-

-

Methoxymethyl (MOM) Group:

-

-O-CH₂-O- Protons (Predicted: ~5.2 ppm): These two protons are equivalent and will appear as a singlet.

-

-O-CH₃ Protons (Predicted: ~3.5 ppm): These three protons are equivalent and will also appear as a singlet.

-

The expected integration ratio for the aromatic protons to the -O-CH₂-O- protons to the -O-CH₃ protons will be 3:2:3.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization: Predicted ¹H NMR Splitting Logic

Caption: Predicted coupling interactions for ¹H NMR of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled spectra, each unique carbon atom typically gives a single sharp peak. The chemical shift is sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts (downfield). A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine coupling (JCF), which can split carbon signals into doublets, triplets, or more complex multiplets, even in proton-decoupled spectra.

Predicted ¹³C NMR Spectrum

The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (Predicted: 110-160 ppm):

-

C-1 and C-2 (bearing Fluorine): These carbons will be significantly downfield due to the electronegativity of fluorine and will exhibit large one-bond C-F coupling constants (¹JCF).

-

C-4 (bearing the MOM group): This carbon, attached to an oxygen atom, will also be downfield.

-

C-3, C-5, and C-6: These carbons will show smaller two- or three-bond C-F couplings. Their chemical shifts will be influenced by the combined electronic effects of the substituents.

-

-

Methoxymethyl (MOM) Group Carbons:

-

-O-CH₂-O- (Predicted: ~95 ppm): This carbon is deshielded by two adjacent oxygen atoms.

-

-O-CH₃ (Predicted: ~56 ppm): This is a typical chemical shift for a methoxy group carbon.

-

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).

-

Instrument Setup: A high-field spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization: Predicted ¹³C NMR Assignments

Caption: Structural assignment for the predicted ¹³C NMR signals.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Rationale: A Direct Window into Fluorine Environments

Given the presence of fluorine, ¹⁹F NMR is an indispensable tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing a clear indication of the fluorine substitution pattern.

Predicted ¹⁹F NMR Spectrum

Since the two fluorine atoms in this compound are in different chemical environments, two distinct signals are expected.

-

F-1 and F-2: These two fluorine atoms will likely appear as two separate multiplets. They will be coupled to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF). The result will likely be two distinct doublet of doublets (or more complex multiplets).

Standard Experimental Protocol for ¹⁹F NMR

-

Sample Preparation: Similar to ¹H NMR.

-

Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹⁹F nucleus.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectra if desired.

-

Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of ¹⁹F.

-

Referencing: An external standard, such as CFCl₃, is typically used, with its signal set to 0.0 ppm.

-

-

Data Processing: Standard Fourier transformation and processing.

Infrared (IR) Spectroscopy

Theoretical Principles: Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted Key IR Absorption Bands

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[2]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxymethyl group.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.[3]

-

~1250-1000 cm⁻¹: Strong C-O stretching vibrations from the ether linkages of the MOM group and the aryl ether.[4]

-

~1200-1100 cm⁻¹: C-F stretching vibrations.

-

~900-675 cm⁻¹: C-H out-of-plane bending, which can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[2]

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: Predicted IR Absorption Regions

Caption: Key predicted vibrational modes and their IR frequencies.

Mass Spectrometry (MS)

Theoretical Principles: Molecular Mass and Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is a reproducible fingerprint of the molecule and can be used to deduce its structure. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular weight of C₈H₈F₂O₂ is 174.14 g/mol . A strong molecular ion peak is expected at m/z = 174 .

-

Key Fragment Ions:

-

m/z = 129: Loss of the methoxymethyl radical (•CH₂OCH₃, 45 amu), a common fragmentation for MOM-protected phenols.

-

m/z = 144: Loss of formaldehyde (CH₂O, 30 amu) from the molecular ion via rearrangement.

-

m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺) itself may be observed.

-

Fragments characteristic of a difluorobenzene ring will also be present.

-

Standard Experimental Protocol for EI-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the effluent from a Gas Chromatography (GC) column (GC-MS).

-

Ionization: Standard electron ionization at 70 eV.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions.

Visualization: Predicted Mass Spectrometry Fragmentation

Caption: Primary predicted fragmentation pathways for this compound in EI-MS.

Summary of Predicted Spectral Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic H's: 3H, multiplets, 6.8-7.5 ppm. -OCH₂O-: 2H, singlet, ~5.2 ppm. -OCH₃: 3H, singlet, ~3.5 ppm. |

| ¹³C NMR | 8 unique signals. Aromatic C's: 110-160 ppm (with C-F coupling). -OCH₂O-: ~95 ppm. -OCH₃: ~56 ppm. |

| ¹⁹F NMR | 2 distinct multiplets (likely doublet of doublets). |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliph. C-H), ~1500 (C=C), ~1150 (C-O, C-F), ~850 (C-H bend). |

| MS (m/z) | M⁺: 174. Fragments: 144, 129, 45. |

Conclusion

This guide provides a detailed, theory-backed prediction of the complete spectral characteristics of this compound. By understanding the expected outcomes of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS analyses, researchers can more efficiently and confidently approach the structural elucidation of this and other related novel compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and comparability of results across different laboratories. As the landscape of pharmaceutical and materials research continues to evolve, the principles of spectral analysis remain the bedrock of molecular characterization and scientific integrity.

References

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

St-Gelais, A. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Academia.edu. Retrieved from [Link]

-

Manbeck, G. F., & Martin, M. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Chemical Biology, 3(5), 565-573. [Link]

-

long, J. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(19), 13437-13446. [Link]

-

Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1-10. [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Whitman College. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Doc Brown. (n.d.). Image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Doc Brown's Chemistry. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Quimica Organica. (n.d.). IR spectrum: Ethers. Quimica Organica. [Link]

-

LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(16), 9033–9040. [Link]

Sources

Navigating the Spectral Landscape of 1,2-Difluoro-4-(methoxymethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

Molecular Structure and Predicted NMR Assignments

The structure of 1,2-Difluoro-4-(methoxymethoxy)benzene, with the IUPAC name this compound, is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the methoxymethyl (MOM) group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxymethoxy group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.1 - 7.3 | m | 1H | H-3 | J(H-F), J(H-H) |

| ~6.9 - 7.1 | m | 1H | H-5 | J(H-F), J(H-H) |

| ~6.8 - 7.0 | m | 1H | H-6 | J(H-F), J(H-H) |

| ~5.2 | s | 2H | -O-CH₂-O- | - |

| ~3.5 | s | 3H | -O-CH₃ | - |

Rationale behind the Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-donating methoxymethoxy group will shield the aromatic protons, shifting them upfield compared to 1,2-difluorobenzene. The exact chemical shifts are difficult to predict precisely without experimental data but are expected in the range of δ 6.8-7.3 ppm.

-

Methoxymethyl (MOM) Protons: The methylene protons (-O-CH₂-O-) of the MOM group typically appear as a sharp singlet around δ 5.2 ppm. The methyl protons (-O-CH₃) of the MOM group are expected as a singlet around δ 3.5 ppm. These are characteristic chemical shifts for the MOM protecting group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the six aromatic carbons and the two carbons of the MOM group. The chemical shifts of the aromatic carbons are significantly affected by the fluorine and methoxymethoxy substituents, and the signals for the carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine (¹J(C-F)) coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~240 - 250 | d | C-1 | ¹J(C-F) ≈ 240-250 |

| ~240 - 250 | d | C-2 | ¹J(C-F) ≈ 240-250 |

| ~115 - 125 | d | C-3 | ²J(C-F) ≈ 20-25 |

| ~145 - 155 | s | C-4 | - |

| ~110 - 120 | d | C-5 | ³J(C-F) ≈ 5-10 |

| ~110 - 120 | d | C-6 | ²J(C-F) ≈ 20-25 |

| ~95 | s | -O-CH₂-O- | - |

| ~56 | s | -O-CH₃ | - |

Rationale behind the Predictions:

-

Fluorinated Carbons (C-1 and C-2): Carbons directly attached to fluorine atoms experience a very large one-bond coupling (¹J(C-F)), resulting in doublets with a coupling constant typically in the range of 240-250 Hz. These carbons are also significantly deshielded.

-

Other Aromatic Carbons: The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²J(C-F), ³J(C-F), ⁴J(C-F)). The carbon bearing the methoxymethoxy group (C-4) is expected to be a singlet and will be deshielded due to the oxygen attachment.

-

MOM Group Carbons: The methylene carbon (-O-CH₂-O-) is expected around δ 95 ppm, and the methyl carbon (-O-CH₃) around δ 56 ppm, which are typical values for a MOM group.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, 376 MHz, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ -135 to -145 | m | F-1 | J(F-F), J(F-H) |

| ~ -135 to -145 | m | F-2 | J(F-F), J(F-H) |

Rationale behind the Predictions:

-

Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of the other substituents. The electron-donating methoxymethoxy group at the para position to F-1 and meta to F-2 will influence their chemical shifts. The predicted range is based on data for similar difluoro- and methoxy-substituted benzene derivatives.

-

Coupling: The two fluorine atoms will couple to each other (F-F coupling) and to the neighboring aromatic protons (F-H coupling), resulting in complex multiplets for each fluorine signal.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid compound or measure 10-20 µL of the liquid compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signal (δ ~77.16 ppm) can be used for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Caption: Workflow for NMR sample preparation.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

Referencing: An external reference standard (e.g., CFCl₃) or an internal standard can be used.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Conclusion and Future Outlook

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The provided data, based on established NMR principles and comparisons with analogous structures, serves as a valuable resource for researchers working with this compound. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data.

Obtaining experimental NMR data for this compound remains a crucial step for the definitive characterization of this molecule. Such data would not only validate the predictions made in this guide but also contribute to the broader understanding of the spectral properties of complex fluorinated aromatic compounds. This would be of immense benefit to the fields of drug discovery and materials science, where precise structural information is essential for progress.

References

- Note: As no direct experimental data was found for the target compound, this reference list includes sources for analogous compounds and general NMR principles th

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Sheffield. NMR Spectroscopy.[Link]

An In-depth Technical Guide to the Infrared Spectrum of 1,2-Difluoro-4-(methoxymethoxy)benzene

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2-Difluoro-4-(methoxymethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] As a molecule featuring a polysubstituted aromatic ring with both fluorine and ether functionalities, its IR spectrum presents a unique fingerprint rich with structural information. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of predicted vibrational modes, a robust protocol for spectral acquisition, and a logical workflow for data interpretation. The insights herein are designed to facilitate efficient and accurate structural verification and quality control in a laboratory setting.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in modern organic synthesis. The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are highly sought after in medicinal chemistry.[1] The methoxymethyl (MOM) ether serves as a common protecting group for phenols, allowing for selective reactions at other sites of a molecule.

Given its utility, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides detailed information about the functional groups and bonding within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, an IR spectrum serves as a unique molecular fingerprint. This guide explains the causality behind the expected spectral features of this compound, grounding the interpretation in the fundamental principles of vibrational spectroscopy.

Molecular Structure and Predicted Vibrational Frequencies

The infrared spectrum of this compound is best understood by dissecting the molecule into its constituent functional groups and predicting their characteristic vibrational modes.

Chemical Structure:

-

Formula: C₈H₈F₂O₂

-

Key Functional Groups:

-

1,2,4-Trisubstituted Aromatic Ring

-

Aryl-Fluoride Bonds (C-F)

-

Aryl-Alkyl Ether (Ar-O-CH₂)

-

Acetal-like MOM Group (-CH₂-O-CH₃)

-

The interaction of these groups results in a complex but interpretable spectrum. The electron-withdrawing nature of the fluorine atoms and the ether oxygen can subtly shift the frequencies of adjacent bonds from their standard textbook values.

The following table summarizes the primary vibrational modes and their predicted absorption ranges.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Comments |

| C-H Stretching (Aromatic) | =C-H on Benzene Ring | 3100 - 3000 | Weak to Medium | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons.[2] These peaks confirm the presence of the aromatic ring. |

| C-H Stretching (Aliphatic) | -CH₂- and -CH₃ (MOM group) | 2980 - 2850 | Medium | These absorptions are due to the sp³-hybridized carbons of the methoxymethyl group.[3] A distinct, sharp peak around 2830 cm⁻¹ can sometimes be indicative of a methoxy group.[4] |

| C=C Stretching (Aromatic) | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium to Strong | These bands arise from the in-ring carbon-carbon double bond stretching vibrations and are highly characteristic of aromatic compounds.[2][5] The presence of multiple sharp peaks in this region is a strong indicator of an aromatic core. |

| C-F Stretching | Aryl-Fluoride | 1360 - 1100 | Strong | The C-F bond is highly polar, resulting in a very strong IR absorption. For polyfluorinated aromatics, this region can be complex, often showing multiple strong bands.[6] This is one of the most diagnostic regions for this molecule. |

| C-O Stretching (Asymmetric Aryl) | Ar-O-CH₂ | ~1250 | Strong | Aryl alkyl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band.[7][8] Its high intensity is due to the significant dipole moment change during this vibration. |

| C-O Stretching (Acetal/Ether) | -CH₂-O-CH₃ | 1150 - 1040 | Strong | This region corresponds to the C-O stretching of the MOM ether. It will likely overlap significantly with the C-F and the symmetric Ar-O-C stretching bands, creating a complex and broad absorption pattern.[7][8] |

| C-H Bending (Out-of-Plane) | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong | The pattern of C-H out-of-plane ("oop") bending in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring.[2][9] A 1,2,4-trisubstituted ring is expected to show strong absorptions in this range. |

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized protocol is essential. The following methodology is based on the widely used Potassium Bromide (KBr) pellet technique, which is ideal for solid, non-reactive samples.

Rationale for Method Selection

The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples. KBr is transparent to IR radiation over the typical mid-IR range (4000-400 cm⁻¹) and, when properly prepared, minimizes scattering effects. The key to this technique is the complete elimination of water, as hydroxyl (-OH) groups from moisture will introduce broad, interfering peaks around 3400 cm⁻¹ and a weaker bending mode near 1630 cm⁻¹.[10]

Step-by-Step Protocol

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of this compound into a fine powder using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopy-grade KBr powder. Crucially, the KBr must be desiccated (e.g., by heating in an oven at 110°C for several hours and cooling in a desiccator) to remove absorbed water.

-

Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet press die.

-

Assemble the die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr and sample into a translucent or transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum: Run a scan without the sample in the beam path. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, which will be digitally subtracted from the sample spectrum.

-

Collect the sample spectrum: Run the scan with the sample pellet in place.

-

Set acquisition parameters: For high-quality data, use a resolution of 4 cm⁻¹ and co-add a minimum of 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

-

Apply a baseline correction if necessary to ensure the baseline is flat at 0 absorbance (or 100% transmittance).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the KBr pellet preparation and data acquisition process.

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Spectral Interpretation: A Decision-Making Framework

Interpreting the spectrum requires a systematic approach. The following framework provides a logical path to confirm the structure of this compound from its IR spectrum.

-

Initial Check (3500-2800 cm⁻¹):

-

Confirm absence of -OH: Look for the absence of a strong, broad peak around 3400 cm⁻¹, ruling out significant water contamination or phenolic starting material.

-

Identify C-H stretches: Observe the weak aromatic C-H stretches just above 3000 cm⁻¹ and the stronger aliphatic C-H stretches from the MOM group below 3000 cm⁻¹.[2][11]

-

-

Aromatic Core Confirmation (1600-1450 cm⁻¹):

-

Locate the characteristic pair of C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. Their presence is a strong confirmation of the benzene ring.[5]

-

-